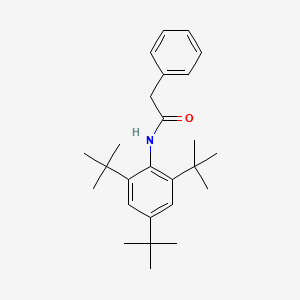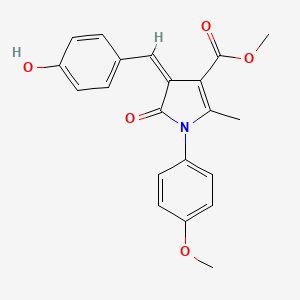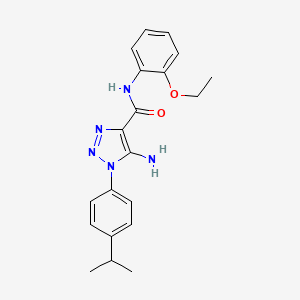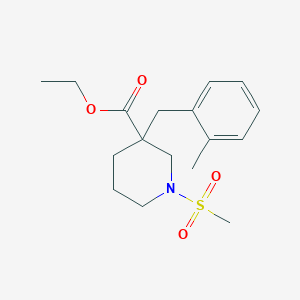![molecular formula C18H16Cl2N2O2 B4943461 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline](/img/structure/B4943461.png)
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline is a chemical compound that has been extensively researched in the field of pharmacology. This compound is also known as PD153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). PD153035 has shown great potential in the treatment of cancer, as EGFR is often overexpressed in cancer cells.
Mécanisme D'action
PD153035 works by binding to the ATP-binding site of EGFR, which prevents the receptor from being activated by its ligands. This, in turn, prevents the downstream signaling pathways that are activated by EGFR from being activated. Without these signaling pathways, cancer cells are unable to grow and proliferate, which leads to their death.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. This makes PD153035 a potential treatment for a range of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PD153035 is its potency. It is a highly effective inhibitor of EGFR, which makes it an attractive candidate for cancer treatment. However, its potency also means that it can be toxic at high doses. This can make it difficult to use in lab experiments, as researchers need to be careful to use appropriate doses to avoid toxicity.
Orientations Futures
There are a number of future directions for research on PD153035. One area of interest is the development of new analogs of PD153035 that are more potent and less toxic. Another area of interest is the use of PD153035 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is interest in exploring the potential use of PD153035 in the treatment of other diseases, such as inflammatory diseases.
Méthodes De Synthèse
The synthesis of PD153035 involves several steps. The starting material is 2,6-dichloro-4-methylphenol, which is reacted with propylene oxide to form 3-(2,6-dichloro-4-methylphenoxy)propanol. This intermediate is then reacted with 6-aminoquinazoline to form PD153035.
Applications De Recherche Scientifique
PD153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of EGFR. EGFR is a receptor that is often overexpressed in cancer cells, and its activity is essential for the growth and survival of these cells. PD153035 has been shown to be particularly effective against non-small cell lung cancer, which often overexpresses EGFR.
Propriétés
IUPAC Name |
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-12-9-14(19)17(15(20)10-12)23-7-4-8-24-18-13-5-2-3-6-16(13)21-11-22-18/h2-3,5-6,9-11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGXGGCYVGVEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCOC2=NC=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,6-Dichloro-4-methylphenoxy)propoxy]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)

![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4943395.png)




![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4943434.png)

![3-(3-chlorophenyl)-1-(cyclopropylmethyl)-6-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B4943457.png)
![2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide](/img/structure/B4943475.png)
![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4943486.png)